molecular formula C6H4BrCl2N B1389301 5-Bromo-2-chloro-3-(chloromethyl)pyridine CAS No. 1017782-64-7

5-Bromo-2-chloro-3-(chloromethyl)pyridine

Cat. No.: B1389301
CAS No.: 1017782-64-7
M. Wt: 240.91 g/mol
InChI Key: VRZYGANTKSIVBU-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(chloromethyl)pyridine (CAS: Not explicitly provided; molecular formula: C₆H₄BrCl₂N) is a halogenated pyridine derivative characterized by bromo, chloro, and chloromethyl substituents at positions 5, 2, and 3, respectively. The chloromethyl group at position 3 enhances its reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science . Its structure allows for selective functionalization, particularly at the bromine and chloromethyl sites, enabling applications in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name

5-bromo-2-chloro-3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYGANTKSIVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654717
Record name 5-Bromo-2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-64-7
Record name 5-Bromo-2-chloro-3-(chloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 5-Bromo-2-chloro-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives.

Industrial Production Methods: Industrial production methods often involve multi-step processes with optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are commonly used in coupling reactions.

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(chloromethyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary based on the specific application and the structure of the final product derived from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis:

Compound Substituents Key Properties Reactivity
5-Bromo-2-chloro-3-(chloromethyl)pyridine Br (C5), Cl (C2), CH₂Cl (C3) High electrophilicity at C3; bromine enables Suzuki couplings. Chloromethyl group undergoes SN2 reactions; bromine participates in cross-couplings .
5-Bromo-2-chloro-3-fluoropyridine Br (C5), Cl (C2), F (C3) Lower steric hindrance at C3; fluorine’s electron-withdrawing effect. Fluorine resists substitution; bromine is primary reactive site .
5-Bromo-2-chloro-3-methylpyridine Br (C5), Cl (C2), CH₃ (C3) Methyl group increases lipophilicity; less reactive at C3. Bromine and chlorine sites dominate reactivity; methyl group inert .
5-Bromo-2-chloro-4-methylpyridine Br (C5), Cl (C2), CH₃ (C4) Methyl at C4 reduces steric hindrance at C3. Reactivity shifts to bromine and chlorine; methyl group enhances solubility .
5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine Br (C5), Cl (C2), CH(OCH₃)₂ (C3) Bulky dimethoxymethyl group at C3; improved stability. Reduced electrophilicity at C3; bromine remains reactive .

Chemoselectivity in Reactions

  • Amination Reactions :

    • 5-Bromo-2-chloro-3-fluoropyridine undergoes chemoselective amination at the bromine site under Pd-catalyzed conditions, while thermal conditions favor substitution at chlorine . In contrast, the chloromethyl group in this compound is more reactive toward nucleophiles (e.g., amines, thiols) due to its electrophilic nature .
    • Example : SNAr reactions with 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine occur at fluorine due to its strong electron-withdrawing effect, whereas the chloromethyl group in the target compound facilitates direct alkylation .
  • Cross-Coupling Reactions :

    • Bromine at C5 in this compound participates efficiently in Suzuki-Miyaura couplings, similar to 5-Bromo-6-chloropyridin-2-amine (84% yield in Pd-mediated couplings) . Methyl or trifluoromethyl groups at C3 reduce coupling efficiency due to steric or electronic effects .

Biological Activity

5-Bromo-2-chloro-3-(chloromethyl)pyridine is a heterocyclic organic compound characterized by its unique pyridine structure, which includes bromine and chlorine substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

The molecular formula of this compound is C6H4BrCl2NC_6H_4BrCl_2N, with a molecular weight of approximately 240.91 g/mol. The presence of halogen atoms at specific positions on the pyridine ring significantly influences its reactivity and biological interactions. The chloromethyl group enhances its electrophilic character, enabling it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can engage with nucleophilic sites in proteins or enzymes, potentially leading to the inhibition or modulation of critical biological pathways. This interaction may result in:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting metabolic processes.
  • Cellular Impact : By altering enzyme activities, it may affect cellular signaling pathways, contributing to its anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

Studies have also evaluated the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. A notable study reported:

  • IC50 values for different cancer cell lines:
Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)8.0
A549 (lung cancer)6.5

The compound's ability to inhibit PI3Kα kinase, a critical pathway in cancer cell proliferation, has also been documented with IC50 values ranging from 1.08 to 2.69 µM for structurally similar derivatives .

Case Studies

  • Synthesis and Characterization : A study detailed the synthesis of bromine-substituted pyridines and their characterization using NMR spectroscopy, revealing insights into their structural properties and confirming the presence of desired functional groups .
  • In Vivo Studies : Another investigation into the in vivo efficacy of this compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages, suggesting promising therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-chloro-3-(chloromethyl)pyridine
Reactant of Route 2
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5-Bromo-2-chloro-3-(chloromethyl)pyridine

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